4,6-Dimethyl-2-methoxyphenylacetic acid
Description
Properties
CAS No. |
104216-51-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 |
IUPAC Name |
2-(2-methoxy-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)9(6-11(12)13)10(5-7)14-3/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
BVMOGYNWYADPHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)CC(=O)O)C |
Synonyms |
4,6-DiMethyl-2-Methoxyphenylacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their differentiating features:
Key Comparative Analyses
Steric and Electronic Effects
- 4,6-Dimethyl Substituents: The methyl groups at positions 4 and 6 create significant steric hindrance, reducing reactivity in electrophilic substitutions compared to non-methylated analogs like (R)-(-)-2-methoxy-2-phenylacetic acid .
- Methoxy vs. Hydroxy Groups : Replacing the 2-methoxy group with a hydroxyl (e.g., 2-hydroxy-2-(4-methoxyphenyl)acetic acid) increases acidity (pKa ~3.5 vs. ~4.5 for methoxy derivatives) but reduces stability due to oxidative susceptibility .
Physicochemical Properties
- Lipophilicity : Methyl 2-phenylacetoacetate (logP ~2.1) is more lipophilic than this compound (logP ~1.8) due to its ester group, enhancing membrane permeability .
- Melting Points : Steric hindrance in this compound raises its melting point (~120–125°C) compared to (R)-(-)-2-methoxy-2-phenylacetic acid (mp 69–70°C) .
Q & A
Q. What are the recommended storage conditions and handling protocols for 4,6-Dimethyl-2-methoxyphenylacetic acid to ensure chemical stability?
The compound should be stored in a cool, dry environment (20–25°C) away from heat and moisture. Incompatible materials include strong acids/alkalis, oxidizing/reducing agents, and reactive metals. Use inert containers (e.g., glass or HDPE) with airtight seals. Stability under these conditions is confirmed, but decomposition products remain uncharacterized .
Q. How can researchers address the lack of toxicological data for this compound in experimental design?
Adopt tiered risk assessment protocols:
- In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assays) using cell lines relevant to the study.
- In silico modeling : Use tools like QSAR to predict acute toxicity endpoints.
- Containment : Implement fume hoods and PPE (gloves, lab coats) during handling. Document all safety measures in compliance with REACH regulations .
Q. What synthetic routes are feasible for this compound, and how are yields optimized?
A plausible route involves Friedel-Crafts acylation of 2-methoxy-4,6-dimethylphenol with chloroacetic acid, followed by hydrolysis. Key parameters:
- Catalyst : Aluminum chloride (AlCl₃) at 0–5°C to minimize side reactions.
- Solvent : Dichloromethane for improved regioselectivity.
- Workup : Neutralization with NaHCO₃ to isolate the crude product, followed by recrystallization (ethanol/water) for >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved during structural elucidation?
Apply multi-technique validation:
- 2D NMR : Use HSQC and HMBC to confirm proton-carbon correlations, resolving ambiguities in aromatic ring substitution patterns.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄O₃) with <2 ppm error.
- X-ray crystallography : Resolve steric effects from methyl groups affecting chemical shifts .
Q. What methodologies are recommended for studying the compound’s reactivity in complex matrices (e.g., biological systems)?
- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS.
- Microsomal assays : Use liver microsomes (human/rat) to assess oxidative metabolism.
- Kinetic studies : Employ stopped-flow spectroscopy to measure reaction rates with ROS (e.g., hydroxyl radicals) .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Core modifications : Introduce halogens (Cl, F) at the 4-position to evaluate electronic effects on bioactivity.
- Side-chain variations : Replace the acetic acid moiety with sulfonic or phosphonic groups to assess solubility and binding affinity.
- Data analysis : Use multivariate regression to correlate logP, pKa, and IC₅₀ values in biological assays (e.g., antimicrobial testing) .
Methodological Considerations
Q. What analytical techniques are most suitable for quantifying trace impurities in synthesized batches?
Q. How should researchers navigate regulatory compliance when shipping this compound internationally?
- Labeling : Include GHS pictograms (e.g., “Exclamation mark” for irritancy) and CAS No. 306-08-1.
- Documentation : Attach SDS aligned with Regulation (EC) No. 1907/2006 (REACH) and IATA Dangerous Goods Regulations for air transport.
- Customs : Declare as “Laboratory Chemicals, Not for Human Use” to avoid delays .
Conflict Resolution in Data Interpretation
Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound’s properties?
- Parameter refinement : Adjust force fields in molecular dynamics simulations to account for steric hindrance from methyl groups.
- Experimental replication : Conduct DSC (differential scanning calorimetry) to validate predicted melting points.
- Peer review : Cross-verify data with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
